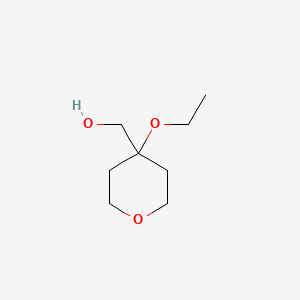

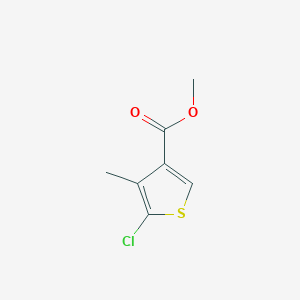

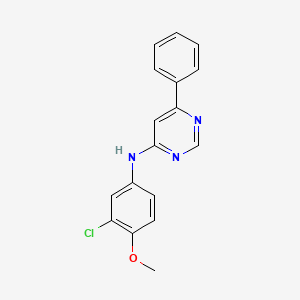

(4-Ethoxyoxan-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Ethoxyoxan-4-yl)methanol, also known as ethoxymethyloxan, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Bidentate Chelation-Controlled Asymmetric Synthesis

(Jung, Ho, & Kim, 2000) reported on the asymmetric synthesis of α-hydroxy esters using a chiral auxiliary based on a 2,2-dimethyl-1,3-dioxolan-4-yl derivative. This work demonstrates the role of bidentate chelation in controlling the stereochemistry of the synthesis, highlighting the utility of dioxolane derivatives in organic synthesis.

Electrochemical Organic Synthesis

Nematollahi and Golabi (1996) explored the electrochemical oxidation of catechol and 4-methylcatechol in methanol, leading to the synthesis of methoxylated benzoquinones (Nematollahi & Golabi, 1996). This study underscores the potential of methanol as a solvent and reactant in the electro-organic synthesis of important chemical intermediates.

Catalysis and Material Science

The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, as described by Ghorbanloo and Alamooti (2017), illustrates the use of methanol-derived ligands in creating efficient and reusable catalysts for the oxidation of alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). Such materials offer advantages in terms of activity, stability, and recyclability.

Surface Science and Catalysis

Wu et al. (2012) employed methanol to probe the surface sites of ceria nanocrystals with well-defined surface planes (Wu, Li, Mullins, & Overbury, 2012). The interaction of methanol with different ceria surfaces provides insights into the nature of surface sites and their catalytic properties, important for applications in environmental catalysis and energy conversion.

Zeolite Catalysis

Hutchings, Watson, and Willock (1999) discussed the mechanism of methanol conversion to hydrocarbons over zeolite catalysts, focusing on the formation of the first carbon-carbon bond (Hutchings, Watson, & Willock, 1999). This work contributes to the understanding of methanol-to-olefin processes, relevant for the chemical industry and synthetic fuels production.

Methanol Utilization in Organic Synthesis

Natte, Neumann, Beller, and Jagadeesh (2017) reviewed the use of methanol as a C1 source in organic synthesis, highlighting its versatility in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte, Neumann, Beller, & Jagadeesh, 2017). This minireview emphasizes methanol's role as a sustainable feedstock for the synthesis of value-added chemicals.

Propriétés

IUPAC Name |

(4-ethoxyoxan-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(7-9)3-5-10-6-4-8/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNGHDUHNRDUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCOCC1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-nitrobenzoyl)amino]acetate](/img/structure/B2531972.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2531974.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)